Welcome to the BenchChem Online Store!
molecular formula C25H29N7O3 B1401410 N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine CAS No. 1421372-67-9

N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine

Cat. No. B1401410
M. Wt: 475.5 g/mol
InChI Key: PKEPAQKEINNCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946235B2

Procedure details

N1,N1,N2-trimethylethane-1,2-diamine (80 mg, 0.79 mmol) was added to a suspension of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine (Intermediate 129, (which may be prepared by the method described for Intermediate 87); 350 mg, 0.79 mmol) and DIPEA (0.342 mL, 1.97 mmol) in 2,2,2-trifluoroethanol (5 mL). The mixture was heated in a microwave at 140° C. for 1 h. The cooled reaction mixture was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M methanolic ammonia and appropriate fractions were combined and concentrated in vacuo onto silica. Purification by FCC, eluting with 0-4% 7N methanolic ammonia in CH2Cl2 gave the title compound (230 mg, 62%) as an orange solid; 1H NMR: 2.16 (6H, s), 2.45-2.49 (2H, t, obscured by DMSO peak), 2.86 (3H, s), 3.26 (2H, t), 3.87 (3H, s), 3.95 (3H, s), 6.85 (1H, s), 7.11 (1H, t), 7.21 (1H, d), 7.25 (1H, t), 7.52 (1H, d), 8.10 (1H, s), 8.31 (1H, d), 8.33 (1H, s), 8.36 (1H, d), 8.62 (1H, s); m/z: ES+ MH+ 476.40.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 129
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 87
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.342 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][NH:5][CH3:6].F[C:9]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][C:12]([NH:18][C:19]2[N:24]=[C:23]([C:25]3[C:33]4[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=4)[N:27]([CH3:34])[CH:26]=3)[CH:22]=[CH:21][N:20]=2)=[C:11]([O:35][CH3:36])[CH:10]=1.ClC1C(C2C3C(=CC=CC=3)N(C)C=2)=NC(NC2C=C([N+]([O-])=O)C(F)=CC=2OC)=NC=1.CCN(C(C)C)C(C)C>FC(F)(F)CO>[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][N:5]([CH3:6])[C:9]1[C:14]([N+:15]([O-:17])=[O:16])=[CH:13][C:12]([NH:18][C:19]2[N:24]=[C:23]([C:25]3[C:33]4[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=4)[N:27]([CH3:34])[CH:26]=3)[CH:22]=[CH:21][N:20]=2)=[C:11]([O:35][CH3:36])[CH:10]=1

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
CN(CCNC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1[N+](=O)[O-])NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)OC
Name
Intermediate 129
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Intermediate 87
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC(=NC1)NC1=C(C=C(C(=C1)[N+](=O)[O-])F)OC)C1=CN(C2=CC=CC=C12)C
Step Three
Name
Quantity
0.342 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
FC(CO)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(which may be prepared by the method
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by ion exchange chromatography
WASH
Type
WASH
Details
The desired product was eluted from the column
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo onto silica
CUSTOM
Type
CUSTOM
Details
Purification by FCC
WASH
Type
WASH
Details
eluting with 0-4% 7N methanolic ammonia in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
CN(CCN(C1=CC(=C(C=C1[N+](=O)[O-])NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)OC)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.